Critical Role of the Benzoylpiperidine Core in GlyT-2 Inhibitory Activity
A structure-activity relationship (SAR) study on benzoylpiperidine derivatives as glycine transporter type-2 (GlyT-2) inhibitors established that small structural changes to the benzoylpiperidine region led to a significant decrease in GlyT-2 inhibitory activity [1]. This class-level finding underscores the necessity of the intact benzoylpiperidine pharmacophore, and by extension, the specific substitution pattern of the target compound, for maintaining activity against this pain-relevant target.
| Evidence Dimension | GlyT-2 Inhibitory Activity |
|---|---|
| Target Compound Data | No direct quantitative data available; compound is a benzoylpiperidine derivative. |
| Comparator Or Baseline | Benzoylpiperidine analogs with modifications to the core structure |
| Quantified Difference | Significant decrease in activity (not quantified for this specific compound) |
| Conditions | COS7 cells transfected with human GlyT-2, measuring inhibition of [14C]-glycine uptake |
Why This Matters
This class-level evidence highlights the structural sensitivity of the benzoylpiperidine core, making the precise chemical identity of CAS 1171984-73-8 critical for reproducible SAR studies in pain and CNS research.
- [1] Caulfield, W. L., et al. (2004). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(17), 4483-4487. View Source
